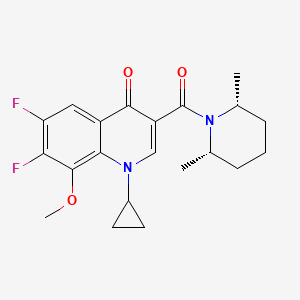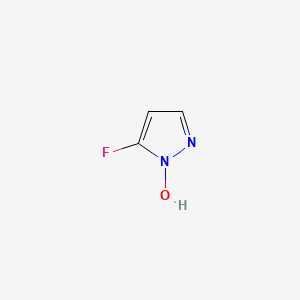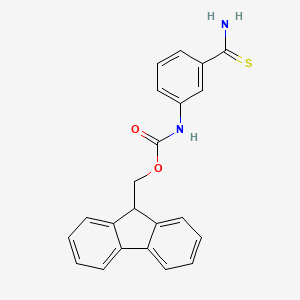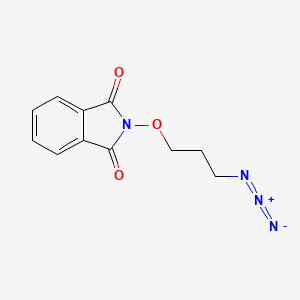
C21H24F2N2O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Summenformel C21H24F2N2O3 , Efletirizin , zeichnet sich durch ihre Struktur aus, die einen Piperazinring umfasst, der mit Bis(4-fluorphenyl)methyl- und Ethoxyessigsäuregruppen substituiert ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von Efletirizin eine großtechnische Synthese mit ähnlichen Reaktionswegen wie in Laboreinstellungen umfassen. Der Prozess wird auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese-Systeme .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Efletirizin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Efletirizin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in Efletirizin vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Efletirizin kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring und an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Efletirizin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Umwandlung und beinhalten häufig kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Efletirizin gebildet werden, hängen von der Art der Reaktion ab. So kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an das Molekül anlagern können .
Wissenschaftliche Forschungsanwendungen
Chemie: Efletirizin wird als Modellverbindung in Studien zu Reaktionsmechanismen und synthetischen Methoden verwendet.
Biologie: Es wurde auf seine Wechselwirkungen mit biologischen Molekülen und sein Potenzial als biochemische Sonde untersucht.
Medizin: Es wurden Forschungsarbeiten zu den potenziellen therapeutischen Wirkungen von Efletirizin durchgeführt, darunter seine Verwendung als Antihistaminikum.
Industrie: Die chemischen Eigenschaften von Efletirizin machen es nützlich für die Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von Efletirizin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Histaminrezeptoren. Durch die Bindung an diese Rezeptoren kann Efletirizin die Wirkung von Histamin hemmen und so seine antihistaminerge Wirkung entfalten. Zu den beteiligten Wegen gehören die Modulation der Rezeptoraktivität und nachgeschaltete Signalkaskaden .
Wirkmechanismus
The mechanism of action of efletirizine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, efletirizine can inhibit the action of histamine, thereby exerting its antihistamine effects. The pathways involved include the modulation of receptor activity and downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Efletirizin ist strukturell ähnlich anderen Piperazin-basierten Antihistaminika, wie z. B. Cetirizin und Levocetirizin. Diese Verbindungen teilen eine gemeinsame Grundstruktur, unterscheiden sich jedoch in ihren Substituenten und spezifischen funktionellen Gruppen .
Einzigartigkeit
Was Efletirizin von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus Bis(4-fluorphenyl)methyl- und Ethoxyessigsäuregruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht Efletirizin zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C21H24F2N2O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+ |
InChI-Schlüssel |
GUEJIYSJWURIGE-TXEJJXNPSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |
Kanonische SMILES |
CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)

![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)

![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)

![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)


